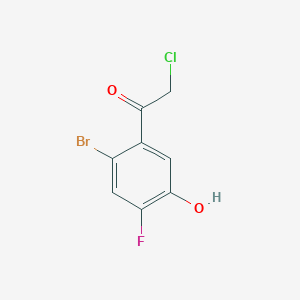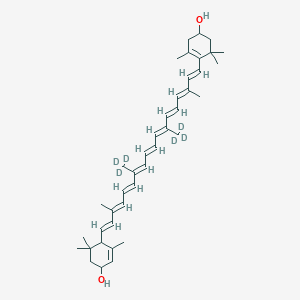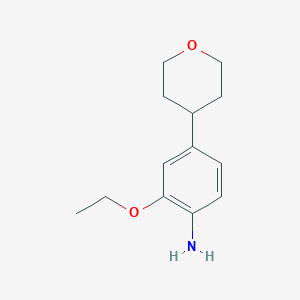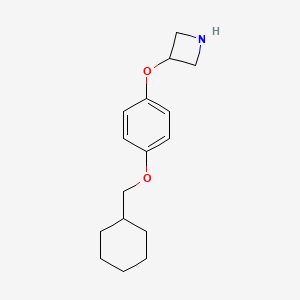
3-(4-Cyclohexylmethoxyphenoxy)-azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Cyclohexylmethoxyphenoxy)-azetidine is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and biological activities. The compound this compound is characterized by the presence of a cyclohexylmethoxyphenoxy group attached to the azetidine ring, which imparts specific chemical and biological properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclohexylmethoxyphenoxy)-azetidine typically involves the following steps:
Preparation of 4-Cyclohexylmethoxyphenol: This intermediate can be synthesized by reacting cyclohexylmethanol with phenol in the presence of an acid catalyst.
Formation of 4-Cyclohexylmethoxyphenoxyacetic Acid: The 4-Cyclohexylmethoxyphenol is then reacted with chloroacetic acid in the presence of a base to form 4-Cyclohexylmethoxyphenoxyacetic acid.
Cyclization to Azetidine: The 4-Cyclohexylmethoxyphenoxyacetic acid is then subjected to cyclization using a suitable reagent, such as thionyl chloride, to form the azetidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Cyclohexylmethoxyphenoxy)-azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine compounds with various functional groups.
Applications De Recherche Scientifique
3-(4-Cyclohexylmethoxyphenoxy)-azetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Cyclohexylmethoxyphenoxy)-azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Affecting Gene Expression: Altering the expression of genes involved in various physiological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenoxy)-azetidine: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
3-(4-Cyclohexylphenoxy)-azetidine: Similar structure but without the methoxy group, leading to variations in reactivity and activity.
3-(4-Cyclohexylmethoxyphenoxy)-pyrrolidine: Contains a five-membered pyrrolidine ring instead of the four-membered azetidine ring, affecting its properties.
Uniqueness
3-(4-Cyclohexylmethoxyphenoxy)-azetidine is unique due to the presence of both the cyclohexylmethoxyphenoxy group and the azetidine ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H23NO2 |
|---|---|
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
3-[4-(cyclohexylmethoxy)phenoxy]azetidine |
InChI |
InChI=1S/C16H23NO2/c1-2-4-13(5-3-1)12-18-14-6-8-15(9-7-14)19-16-10-17-11-16/h6-9,13,16-17H,1-5,10-12H2 |
Clé InChI |
XFGNSDKXJUCPSR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)COC2=CC=C(C=C2)OC3CNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


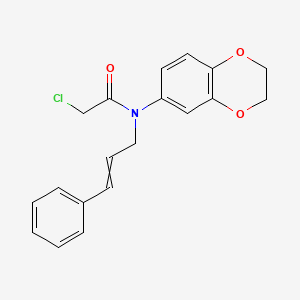
![3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719522.png)
![4-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13719529.png)
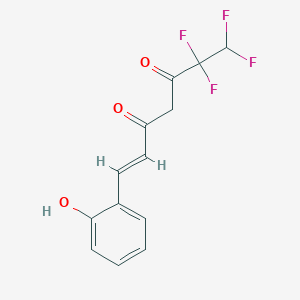
![Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13719547.png)


![N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B13719562.png)
